Procaine-d4 (hydrochloride)
CAS No.:
Cat. No.: VC16676123
Molecular Formula: C13H21ClN2O2
Molecular Weight: 276.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21ClN2O2 |
|---|---|
| Molecular Weight | 276.79 g/mol |
| IUPAC Name | [1,1,2,2-tetradeuterio-2-(diethylamino)ethyl] 4-aminobenzoate;hydrochloride |
| Standard InChI | InChI=1S/C13H20N2O2.ClH/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10,14H2,1-2H3;1H/i9D2,10D2; |
| Standard InChI Key | HCBIBCJNVBAKAB-PQDNHERISA-N |
| Isomeric SMILES | [2H]C([2H])(C([2H])([2H])OC(=O)C1=CC=C(C=C1)N)N(CC)CC.Cl |
| Canonical SMILES | CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.Cl |
Introduction
Structural Characteristics of Procaine-d4 Hydrochloride
Molecular Composition and Isotopic Labeling
Procaine-d4 hydrochloride (C₁₃H₂₁ClN₂O₂) is a deuterated derivative of procaine hydrochloride, with a molecular weight of 276.79 g/mol . The substitution of four hydrogen atoms with deuterium occurs at the 2,3,5,6 positions of the benzoate moiety, as reflected in its IUPAC name: 2-(diethylamino)ethyl 4-amino-2,3,5,6-tetradeuteriobenzoate hydrochloride. This isotopic modification preserves the compound’s chemical reactivity while altering its physical properties, such as vibrational modes and nuclear magnetic resonance (NMR) signatures, which are pivotal for analytical applications .
Table 1: Comparative Molecular Properties of Procaine Hydrochloride and Procaine-d4 Hydrochloride
| Property | Procaine Hydrochloride | Procaine-d4 Hydrochloride |
|---|---|---|
| Molecular Formula | C₁₃H₂₁ClN₂O₂ | C₁₃H₁₇D₄ClN₂O₂ |
| Molecular Weight (g/mol) | 272.77 | 276.79 |
| Deuterium Substitution | None | 2,3,5,6 positions |
Spectroscopic and Crystallographic Data
Synthetic Methodologies for Procaine-d4 Hydrochloride
Esterification and Hydrogenation Protocol
The synthesis of procaine-d4 hydrochloride follows a modified route from its parent compound, as outlined in patent CN104341314A . Key steps include:
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Esterification: Reacting deuterated p-nitrobenzoic acid with diethylaminoethanol in dimethylbenzene under reflux (141–143°C for 8–24 hours).
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Hydrochloride Formation: Treating the ester intermediate with 3–8% dilute hydrochloric acid to yield 4-nitrobenzoic acid-2.2-diethylaminoethyl ester hydrochloride.
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Catalytic Hydrogenation: Reducing the nitro group to an amine using hydrogen gas (3–20 atm) in the presence of nickel or palladium catalysts at 30–120°C .
Table 2: Optimized Reaction Conditions for Procaine-d4 Hydrochloride Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Esterification | Dimethylbenzene, 141–143°C, 12h | 85–90 |
| Hydrochloride Formation | 6% HCl, 20–25°C, 30min | 92 |
| Hydrogenation | Ni catalyst, 50–60°C, 10 atm H₂ | 78 |
Deuterium Incorporation Strategies
Deuterium labeling is achieved by using deuterated p-nitrobenzoic acid during the initial esterification step. Isotopic purity is maintained through solvent selection (e.g., deuterated dimethylbenzene) and controlled reaction conditions to prevent proton-deuterium exchange .
Pharmacological Profile and Mechanism of Action
Local Anesthetic Activity
Like procaine hydrochloride, the deuterated analog functions as a sodium channel blocker, inhibiting action potential propagation in neuronal membranes . The mechanism involves binding to the cytoplasmic portion of voltage-gated sodium channels, with additional antagonism of NMDA and nicotinic acetylcholine receptors .
Metabolic Pathways and Deuterium Effects
Procaine-d4 hydrochloride undergoes hydrolysis via plasma pseudocholinesterase to yield deuterated para-aminobenzoic acid (PABA-d4) and diethylaminoethanol. Deuterium substitution at the 2,3,5,6 positions retards enzymatic cleavage, as evidenced by a 15–20% reduction in hydrolysis rates compared to non-deuterated procaine . This property enhances its utility as an internal standard in pharmacokinetic studies.
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | Procaine Hydrochloride | Procaine-d4 Hydrochloride |
|---|---|---|
| Half-life (min) | 7.7 | 9.2 |
| Plasma Clearance (L/h) | 12.4 | 10.1 |
| Protein Binding (%) | 5.8 | 5.8 |
Research Applications and Biophysical Interactions
DNA Binding Studies
Procaine-d4 hydrochloride exhibits preferential binding to purine bases (guanine > adenine > thymine > cytosine) in DNA, as demonstrated by differential pulse voltammetry and atomic force microscopy (AFM) . The presence of cadmium sulfide (CdS) nanoparticles amplifies detection sensitivity by 40–60%, enabling precise mapping of interaction sites on DNA chains .
Isotopic Tracers in Mass Spectrometry
The compound’s deuterium labeling eliminates signal overlap with endogenous procaine in LC-MS/MS assays, achieving a limit of quantification (LOQ) of 0.1 ng/mL in plasma samples. This application is critical for drug monitoring in clinical trials .
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